(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that features a pyridine ring, a benzimidazole moiety, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, to form corresponding imines or amides.
Reduction: Reduction reactions can target the pyridine ring or the benzimidazole moiety, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Imines, amides, or carboxylic acids.
Reduction: Reduced pyridine or benzimidazole derivatives.
Substitution: Various substituted pyridine or benzimidazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound can be a lead compound or a pharmacophore in the development of new drugs, particularly for targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays or imaging techniques.
Industry
Chemical Synthesis: The compound can be a building block in the synthesis of more complex molecules.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)methanamine: A similar compound with a methanamine group instead of ethanamine.
1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanol: A compound with an ethanol group instead of ethanamine.
Uniqueness
®-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the combination of functional groups, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1R)-1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m1/s1 |
InChI Key |
LAVQQACTFVCDCG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.